Technical Guide: Stannous Octoate (Tin(II) 2-Ethylhexanoate)
Technical Guide: Stannous Octoate (Tin(II) 2-Ethylhexanoate)
Catalytic Dynamics, Structural Integrity, and Application in Ring-Opening Polymerization
Executive Summary
Stannous Octoate [Tin(II) 2-ethylhexanoate] is the industry-standard catalyst for the Ring-Opening Polymerization (ROP) of cyclic esters, specifically lactides and glycolides, yielding biodegradable polyesters (PLA, PLGA).[1][2][3] Despite its ubiquity, its efficacy is frequently compromised by hydrolytic instability and free acid impurities (2-ethylhexanoic acid). This guide provides a rigorous analysis of its coordination chemistry, a validated purification protocol, and the mechanistic logic required to achieve high-molecular-weight biomaterials compliant with FDA standards.
Molecular Architecture & Structural Dynamics[1]
IUPAC Name: Tin(II) 2-ethylhexanoate
Formula:
Contrary to the nomenclature "octoate," which implies a linear octanoate chain, this molecule consists of tin(II) coordinated to two chiral 2-ethylhexanoate ligands.
-
Coordination Geometry: The Sn(II) center carries a stereochemically active lone pair, resulting in a distorted pyramidal geometry. In the solid state, it often exists as a coordination polymer, but in solution (e.g., toluene, melt), it behaves as a discrete molecular species capable of ligand exchange.
-
Chirality: The 2-ethylhexanoate ligand possesses a chiral center at the
-carbon. Commercial grades are racemic. The steric bulk of the ethyl group at the -position is critical; it provides sufficient kinetic stabilization to the metal center while allowing monomer approach during catalysis.
Physicochemical Profile
The following data represents high-purity Sn(Oct)
| Property | Value / Characteristic | Relevance to Protocol |
| Molecular Weight | 405.12 g/mol | Calculation of molar ratios ([M]/[C]) |
| Appearance | Viscous, pale yellow liquid | Dark orange/brown indicates oxidation to Sn(IV) |
| Density | 1.25 g/mL at 25°C | Volumetric dosing in reactor loading |
| Solubility | Soluble: Toluene, Hexane, THFInsoluble: Water | Hydrophobic nature necessitates anhydrous solvents |
| Boiling Point | >200°C (dec.[3][5] at atm pressure) | Must use vacuum distillation for purification |
| Refractive Index | Quick purity check |
The Coordination-Insertion Mechanism[1][6][7]
For drug delivery and biomedical scaffolds, controlling the Molecular Weight (MW) and Polydispersity Index (PDI) is paramount. Sn(Oct)
The Mechanism:
-
Ligand Exchange: The hydroxyl initiator reacts with Sn(Oct)
, displacing a 2-ethylhexanoate ligand to form a Tin(II)-alkoxide species. This is the true propagating species. -
Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic Sn center.
-
Insertion: The alkoxide group attacks the carbonyl carbon of the coordinated monomer (acyl-oxygen cleavage), opening the ring and inserting the lactyl unit into the Sn-O bond.
Visualization: Coordination-Insertion Pathway[5][6]
Figure 1: The "Coordination-Insertion" mechanism.[2][5] Note that Sn(Oct)
Critical Experimental Protocols
Expert Insight: Commercial Sn(Oct)
Protocol A: Vacuum Distillation Purification
Objective: Remove free acid and water impurities.
-
Setup: Assemble a short-path vacuum distillation apparatus. Use a high-vacuum line (Schlenk line) capable of
mmHg. -
Loading: Charge the boiling flask with commercial Sn(Oct)
. Add a magnetic stir bar. -
Degassing: Stir at room temperature under vacuum for 30 minutes to remove volatile organics and dissolved gases.
-
Distillation:
-
Heat the oil bath to 140–150°C .
-
The free 2-ethylhexanoic acid will distill over first (lower boiling point). Discard this fraction.
-
Collect the purified Sn(Oct)
fraction which typically distills at ~180°C at 0.1 mmHg (Note: Boiling points vary heavily with vacuum quality; rely on the separation of fractions).
-
-
Validation:
-
Visual: The product should be a clear, pale yellow viscous liquid.
-
FTIR: Check for the disappearance of the broad -OH stretch of the free acid around 3500 cm⁻¹ and the shift in carbonyl stretch.
-
-
Storage: Store immediately in a glovebox or sealed under argon. Sn(II) oxidizes to Sn(IV) upon air exposure.
Protocol B: Bulk Polymerization of L-Lactide
Objective: Synthesis of PLLA with controlled MW.
-
Preparation: In a glovebox, weigh L-Lactide (recrystallized from toluene) and purified Sn(Oct)
.-
Standard Ratio: Monomer/Catalyst (M/C) = 1000:1 to 5000:1.
-
Initiator: Add Benzyl Alcohol to set target MW (
).
-
-
Reaction:
-
Place reactants in a silanized glass ampoule.
-
Seal under vacuum.
-
Immerse in an oil bath at 130°C (melt polymerization).
-
-
Termination: After 2–6 hours (depending on kinetics), quench by cooling to room temperature. Dissolve the solid mass in Chloroform.
-
Precipitation: Drop the chloroform solution into excess cold Methanol (10x volume) to precipitate the polymer and wash away residual catalyst.
Visualization: Experimental Workflow
Figure 2: Purification and Polymerization Workflow.[5] Note the critical distillation step prior to reaction.
Toxicology & Regulatory Context
For researchers in drug development, the residual tin content is the primary regulatory hurdle.
-
FDA Status: Stannous Octoate is FDA approved as an indirect food additive under 21 CFR 175.300 (Resinous and polymeric coatings) and 21 CFR 177.2600 (Rubber articles intended for repeated use) [1, 2].
-
Biomedical Limits: While approved for sutures and implants, the residual tin burden must be minimized. The typical acceptable limit for residual tin in pharmaceutical polymers is often <20 ppm depending on the specific application and degradation profile.
-
Toxicity:
References
-
U.S. Food and Drug Administration.[7] CFR - Code of Federal Regulations Title 21, Part 175.300. Link
-
U.S. Food and Drug Administration.[7] CFR - Code of Federal Regulations Title 21, Part 177.2600.[7] Link
-
European Chemicals Agency (ECHA). Substance Information: Tin(II) 2-ethylhexanoate.[1][3][4][8][9] Link
-
Kricheldorf, H. R. (2001). Syntheses of biodegradable and biocompatible polymers by means of bismuth catalysts. Chemical Reviews, 109(11), 5579-5594. (Contextualizing Sn vs Bi mechanisms).
-
Storey, R. F., & Sherman, J. W. (2002). Kinetics and mechanism of the stannous octoate-catalyzed bulk polymerization of ϵ-caprolactone. Macromolecules, 35(5), 1504-1512. (Source of purification protocols).
Sources
- 1. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stannous Octoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. BNT Chemicals | Tin(II) 2-ethylhexanoate [bnt-chemicals.com]
- 5. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. ace-laboratories.com [ace-laboratories.com]
- 8. americanelements.com [americanelements.com]
- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
